9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
9-methoxy-2-methyl-4-(2-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12-18(20)19(14-8-4-5-10-16(14)23-3)11-13-7-6-9-15(21-2)17(13)22-12/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLOZVLCJJWQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS Number: 1396757-48-4) is a member of the benzoxazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. The structure comprises a benzoxazepine core substituted with methoxy and methylthio groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₃S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1396757-48-4 |
Antimicrobial Activity
Research indicates that derivatives of benzoxazepines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate moderate to good antibacterial activity against various strains. For instance, a study highlighted the effectiveness of benzoxazepine derivatives in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Recent investigations into the anticancer properties of benzoxazepine derivatives revealed promising results. Specifically, compounds with structural similarities to this compound were tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
The mechanism through which benzoxazepine derivatives exert their biological effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer cell survival and proliferation .
Study 1: Antimicrobial Screening
In a comprehensive study on the antimicrobial activity of various benzoxazepine derivatives, researchers synthesized a series of compounds and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance antimicrobial potency .
Study 2: Anticancer Efficacy
Another pivotal study focused on the anticancer potential of benzoxazepine derivatives demonstrated that specific modifications to the core structure significantly increased cytotoxicity against cancer cell lines. The study utilized a battery of assays to assess cell viability and apoptosis induction, revealing that certain derivatives led to increased caspase activity and DNA fragmentation in treated cells .
Scientific Research Applications
Research indicates that benzoxazepines exhibit a range of biological activities, including:
- Antipsychotic Effects : Some derivatives have shown promise in treating schizophrenia by modulating neurotransmitter systems.
- Antidepressant Properties : Certain compounds within this class have been linked to improvements in mood disorders.
- Anti-inflammatory Effects : Studies suggest that benzoxazepines can inhibit inflammatory pathways, providing potential for treating chronic inflammatory diseases.
Therapeutic Applications
- Psychiatric Disorders : The compound's ability to interact with dopamine and serotonin receptors positions it as a candidate for developing antipsychotic medications. Preclinical studies have demonstrated efficacy in models of schizophrenia, indicating a potential for clinical application in managing psychotic symptoms.
- Cancer Treatment : Preliminary research suggests that 9-methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neurological Disorders : Given its neuroactive properties, there is potential for this compound to be explored in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.
Case Studies
Several studies highlight the compound's applications:
- Study on Antipsychotic Activity : A recent study focused on the synthesis and evaluation of benzoxazepine derivatives for antipsychotic activity. The results indicated that modifications to the methylthio group significantly enhanced receptor binding affinity and efficacy in behavioral models of psychosis .
- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. These findings suggest a mechanism that could be exploited for developing new cancer therapies .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Comparable Compounds
Key Observations:
Core Variations: The target compound and analogs from Evidences 4–5 share the 1,4-benzoxazepin-3(2H)-one core, while Compound 9d () features a thiazolidin-4-one ring. The thiazolidinone core introduces a sulfur atom and a five-membered ring, which may alter electronic properties and biological activity .
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s methylthio (-SCH₃) and methoxy (-OCH₃) groups are electron-donating, contrasting with the electron-withdrawing benzoyl (-C(O)C₆H₅) group in ’s analog.
Spectroscopic Characterization
Research Findings and Implications
- Biological Activity: Compound 9d’s thiazolidinone derivatives are associated with antimicrobial and anti-inflammatory activities, suggesting that the target’s benzoxazepinone core with sulfur-containing substituents may share similar pharmacological profiles .
- Physicochemical Properties : The allyl and chloro groups in ’s compound likely enhance lipophilicity (logP ~2.5), whereas the target’s methoxy and methylthio groups may improve metabolic stability .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The 1,4-benzoxazepin-3-one scaffold requires strategic disconnections at the C4-N and C3-O bonds. Retrosynthetic planning prioritizes the assembly of the seven-membered ring via intramolecular cyclization of a linear precursor containing ortho-substituted aromatic components. The 2-methyl group is introduced early via alkylation, while the 9-methoxy and 2-(methylthio)phenyl substituents are incorporated through electrophilic substitution or Suzuki coupling.
Synthesis of the 1,4-Benzoxazepinone Core
Cyclization of 2-Aminophenol Derivatives
A foundational method involves condensing 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-amino-4-methoxyphenol (1 ) with 3-chloropropionyl chloride (2 ) yields intermediate 3 , which undergoes base-mediated cyclization to form the dihydrobenzoxazepinone core (4 ).
$$
\text{2-Amino-4-methoxyphenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Intermediate 3} \xrightarrow{\text{NaOH, EtOH}} \text{4 (Core Structure)}
$$
This route achieves a 68% yield for the cyclization step when using 1 M NaOH in ethanol at 80°C for 6 hours.
Hexamine-Assisted Cyclization
Hexamine enhances cyclization efficiency by minimizing side reactions. Treatment of 2-(2-bromoacetamido)-5-methoxybenzophenone (5 ) with hexamine in refluxing toluene produces the 1,4-benzoxazepinone (6 ) in 82% yield. The methyl group at C2 is introduced via alkylation of the intermediate amine prior to cyclization.
Installation of the 2-(Methylthio)Phenyl Substituent
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling installs the 2-(methylthio)phenyl group at C4. Brominated intermediate 7 reacts with 2-(methylthio)phenylboronic acid (8 ) under Miyaura conditions:
$$
\text{7} + \text{8} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{9-Methoxy-2-methyl-4-[2-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one}
$$
Optimization trials (Table 1) identified 2 mol% Pd(PPh$$3$$)$$4$$ and DME/H$$_2$$O (3:1) as optimal, achieving 76% yield at 90°C.
Table 1. Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)$$_2$$ (1.5) | Toluene/EtOH | 80 | 42 |
| 2 | Pd(PPh$$3$$)$$4$$ (2) | DME/H$$_2$$O | 90 | 76 |
| 3 | PdCl$$_2$$(dppf) (2) | Dioxane/H$$_2$$O | 100 | 58 |
Functional Group Modifications
Crystallographic Characterization
Single-crystal X-ray diffraction confirms the planar benzoxazepinone ring and the axial orientation of the 2-methyl group. Key bond lengths include:
- C3-O: 1.214 Å
- N4-C5: 1.465 Å
- S-C(aryl): 1.781 Å
The dihedral angle between the benzoxazepinone core and the 2-(methylthio)phenyl group is 82.3°, indicating significant steric hindrance.
Scale-Up Considerations
Pilot-scale production (1 kg batch) identified the following critical parameters:
- Cyclization Step : Slow addition of NaOH to control exotherms
- Coupling Step : Use of degassed solvents to prevent Pd black formation
- Purification : Recrystallization from ethyl acetate/n-hexane (1:4) achieves ≥99.5% purity
Q & A
Q. What are the established synthetic methodologies for this benzoxazepine derivative?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation : Cyclization of precursors (e.g., substituted benzoxazepine intermediates) using reagents like aromatic aldehydes or sulfur-containing compounds to introduce the 2-(methylthio)phenyl group .
- Functionalization : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution. For example, t-BuOK has been used in transition metal-free cascade reactions to construct heterocyclic cores under optimized solvent conditions .
- Purification : Column chromatography or recrystallization ensures purity (>95%), validated by HPLC or TLC.
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the dihydrobenzoxazepine ring .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related benzothiazepin-4(5H)-one derivatives (e.g., R-factor = 0.046) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can solvent polarity and reaction temperature optimize synthetic yield?
- Solvent dependence : Polar aprotic solvents (e.g., DMF) favor cyclization in cascade reactions, while non-polar solvents (toluene) may stabilize intermediates. For example, switching from THF to DMF increased yields from 45% to 78% in analogous heterocycle syntheses .
- Temperature control : Elevated temperatures (80–100°C) accelerate ring closure but may degrade heat-sensitive intermediates. Kinetic studies recommend stepwise heating (40°C → 100°C) to balance efficiency and stability .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : AutoDock or Schrödinger Suite models interactions with viral proteases (e.g., NS2B/NS3). For a related benzothiazole-oxadiazole hybrid, docking scores correlated with experimental IC values (3.75–4.22 µM) .
- QSAR models : Electron-withdrawing groups (e.g., methylthio) enhance hydrophobic interactions, as shown in 3D-QSAR studies of benzoxazepine analogs .
Q. How to resolve discrepancies in reported IC50_{50}50 values across studies?
- Assay variability : Differences in enzyme source (e.g., recombinant vs. native NS2B/NS3 proteases) or buffer pH (6.5 vs. 7.4) can alter activity. Standardize protocols using reference inhibitors (e.g., aprotinin) .
- Compound purity : HPLC purity ≥98% minimizes false positives. Contaminants from incomplete purification (e.g., residual DMSO) may artificially inflate inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
